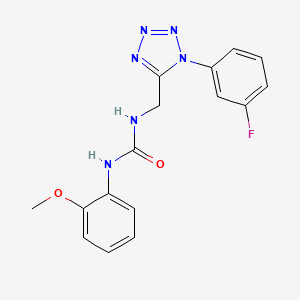
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, also known as PF-06282999, is a novel small molecule drug candidate that has been developed by Pfizer Inc. for the treatment of various diseases, including cancer and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mechanism of Action
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a selective inhibitor of the protein kinase CK1ε, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1ε, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can disrupt the signaling pathways that contribute to the development and progression of cancer and inflammatory disorders.
Biochemical and Physiological Effects:
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been reported to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is its selectivity for CK1ε, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is its complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several potential future directions for the development of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. One possible direction is to evaluate its efficacy in combination with other anti-cancer or anti-inflammatory agents. Another direction is to explore its potential use in other diseases, such as neurodegenerative disorders, where CK1ε has been implicated. Finally, further optimization of the synthesis method may improve the scalability and cost-effectiveness of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea for clinical use.
Conclusion:
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer and inflammatory disorders. Its selectivity for CK1ε and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in humans and to explore its potential use in other diseases.
Synthesis Methods
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves several steps, including the formation of the tetrazole ring, the coupling of the fluorophenyl and methoxyphenyl groups, and the urea formation. The process is complex and involves the use of various reagents and catalysts. The detailed synthesis method has been described in a patent application by Pfizer.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown potent anti-tumor activity in various cancer cell lines and xenograft models. It has also demonstrated anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-8-3-2-7-13(14)19-16(24)18-10-15-20-21-22-23(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFMMXZQRPXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

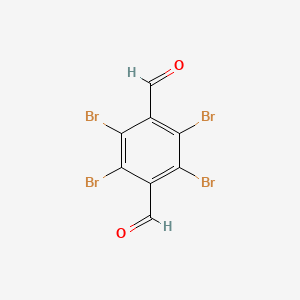
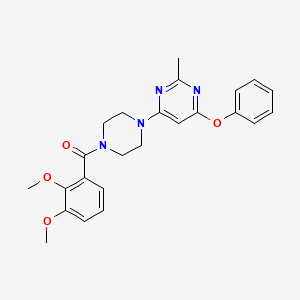
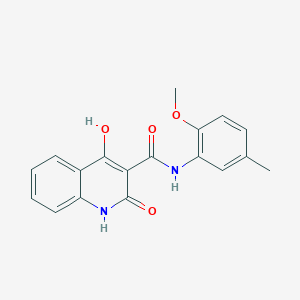
![4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2791136.png)
![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2791142.png)
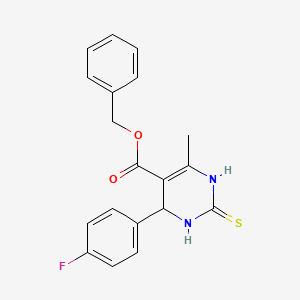

![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)
![7-(2-chlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)